molecular formula C8H12Cl3NO4 B11941525 (2S)-3-Methyl-2-{[(2,2,2-trichloroethoxy)carbonyl]amino}butanoic acid CAS No. 78221-33-7

(2S)-3-Methyl-2-{[(2,2,2-trichloroethoxy)carbonyl]amino}butanoic acid

Cat. No.: B11941525
CAS No.: 78221-33-7
M. Wt: 292.5 g/mol
InChI Key: QWBAEXAXGICBAB-YFKPBYRVSA-N
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Description

(2S)-3-Methyl-2-{[(2,2,2-trichloroethoxy)carbonyl]amino}butanoic acid is a complex organic compound with a specific stereochemistry denoted by the (2S) configuration This compound is characterized by its unique structure, which includes a trichloroethoxycarbonyl group attached to an amino acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-3-Methyl-2-{[(2,2,2-trichloroethoxy)carbonyl]amino}butanoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the protection of the amino group using a trichloroethoxycarbonyl (Troc) group, followed by the introduction of the methyl and butanoic acid moieties. The reaction conditions often involve the use of organic solvents, controlled temperatures, and specific catalysts to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(2S)-3-Methyl-2-{[(2,2,2-trichloroethoxy)carbonyl]amino}butanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to remove the trichloroethoxycarbonyl group, yielding the free amino acid.

    Substitution: The compound can participate in substitution reactions where the trichloroethoxycarbonyl group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, often involving specific temperatures, solvents, and catalysts.

Major Products

The major products formed from these reactions depend on the type of reaction performed. For example, oxidation may yield carboxylic acids, reduction may yield free amino acids, and substitution may yield various substituted derivatives.

Scientific Research Applications

(2S)-3-Methyl-2-{[(2,2,2-trichloroethoxy)carbonyl]amino}butanoic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialized chemicals and materials.

Mechanism of Action

The mechanism of action of (2S)-3-Methyl-2-{[(2,2,2-trichloroethoxy)carbonyl]amino}butanoic acid involves its interaction with specific molecular targets and pathways. The trichloroethoxycarbonyl group can be cleaved under certain conditions, releasing the active amino acid, which can then interact with enzymes, receptors, or other biomolecules. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (2S)-3-Methyl-2-{[(2,2,2-trichloroethoxy)carbonyl]amino}propanoic acid: Similar structure but with a propanoic acid moiety instead of butanoic acid.

    (2S)-3-Methyl-2-{[(2,2,2-trichloroethoxy)carbonyl]amino}pentanoic acid: Similar structure but with a pentanoic acid moiety.

Uniqueness

This detailed article provides a comprehensive overview of (2S)-3-Methyl-2-{[(2,2,2-trichloroethoxy)carbonyl]amino}butanoic acid, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

78221-33-7

Molecular Formula

C8H12Cl3NO4

Molecular Weight

292.5 g/mol

IUPAC Name

(2S)-3-methyl-2-(2,2,2-trichloroethoxycarbonylamino)butanoic acid

InChI

InChI=1S/C8H12Cl3NO4/c1-4(2)5(6(13)14)12-7(15)16-3-8(9,10)11/h4-5H,3H2,1-2H3,(H,12,15)(H,13,14)/t5-/m0/s1

InChI Key

QWBAEXAXGICBAB-YFKPBYRVSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)O)NC(=O)OCC(Cl)(Cl)Cl

Canonical SMILES

CC(C)C(C(=O)O)NC(=O)OCC(Cl)(Cl)Cl

Origin of Product

United States

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